molecular formula C13H13NO4 B3093515 5-((4-Amino-3-methylphenoxy)methyl)furan-2-carboxylic acid CAS No. 1245808-42-7

5-((4-Amino-3-methylphenoxy)methyl)furan-2-carboxylic acid

Cat. No. B3093515
CAS RN: 1245808-42-7
M. Wt: 247.25
InChI Key: OQALZLZIPQEPJE-UHFFFAOYSA-N
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Description

“5-((4-Amino-3-methylphenoxy)methyl)furan-2-carboxylic acid” is a synthetic organic compound with the CAS Number: 1245808-42-7 . It has a molecular weight of 247.25 . The IUPAC name for this compound is 5-[(4-amino-3-methylphenoxy)methyl]-2-furoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO4/c1-8-6-9(2-4-11(8)14)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7,14H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of furan-containing compounds, including those related to 5-((4-amino-3-methylphenoxy)methyl)furan-2-carboxylic acid, focus on exploring their properties and potential applications. Studies demonstrate the synthesis of various furan derivatives, highlighting their importance as building blocks in organic chemistry due to their diverse biological activities and applications in materials science. For example, the analytical and spectral study of furan ring-containing organic ligands has shown their chelating properties and potential antimicrobial activity, suggesting a broad area of application in developing new antimicrobial agents (Patel, 2020).

Antimicrobial and Antiviral Activities

Research into furan-2-carboxylic acids from various natural sources, including Nicotiana tabacum, has revealed their significant anti-tobacco mosaic virus (TMV) activity. These compounds demonstrate potential as antiviral agents, offering a pathway for the development of new treatments against plant viruses (Wu et al., 2018). Furthermore, derivatives of 5-(hydroxymethyl)furan-2-carboxylate have been studied for their cytotoxicity against cancer cell lines, highlighting the potential of furan derivatives in cancer research (Phutdhawong et al., 2019).

Industrial Applications

The oxidation of bio-based furans into furan carboxylic acids represents a critical step in producing sustainable polymers and fine chemicals. Studies have improved the catalytic performances of specific bacterial cells for synthesizing various furan carboxylic acids, including methods for efficiently producing 5-hydroxymethyl-2-furancarboxylic acid. This research supports the development of bio-based, environmentally friendly production processes for important industrial chemicals (Wen et al., 2020).

Advanced Materials and Pharmaceutical Research

Furan derivatives have also been explored for their potential in creating new materials and drugs. The study of carboxylation and its effects on furan fragmentation provides insights into the chemical behavior of furan derivatives, which can be crucial for designing new pharmaceuticals and advanced materials with tailored properties (Zawadzki et al., 2020).

properties

IUPAC Name

5-[(4-amino-3-methylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-6-9(2-4-11(8)14)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALZLZIPQEPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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